molecular formula C21H21N3O2 B6548841 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 946317-62-0

3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B6548841
CAS No.: 946317-62-0
M. Wt: 347.4 g/mol
InChI Key: HAVLYKZPXKMAFN-UHFFFAOYSA-N
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Description

3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, also known as 3-methyl-N-benzamide, is a synthetic benzamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to act as an agonist for the 5-HT2A serotonin receptor, and has been used in scientific research to investigate the effects of this receptor on the central nervous system.

Mechanism of Action

3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamideenzamide is an agonist for the 5-HT2A serotonin receptor, meaning that it binds to this receptor and activates it. This activation leads to the increased activity of the receptor, which in turn leads to the increased activity of the associated physiological processes. This compound has been found to have a high affinity for the 5-HT2A receptor, and has been used in scientific research to investigate the effects of this receptor on the central nervous system.
Biochemical and Physiological Effects
The activation of the 5-HT2A serotonin receptor by 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamideenzamide has been found to have a variety of biochemical and physiological effects. These effects include increased appetite, increased sleep latency, increased alertness, increased energy levels, decreased anxiety, and improved mood. Furthermore, this compound has been found to have antidepressant and anxiolytic effects, and has been used in scientific research to investigate the effects of serotonin on the central nervous system.

Advantages and Limitations for Lab Experiments

The use of 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamideenzamide in laboratory experiments has several advantages. Firstly, this compound has a high affinity for the 5-HT2A receptor, making it an ideal tool for studying the effects of this receptor on the central nervous system. Secondly, this compound can be synthesized relatively easily, making it a cost-effective option for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. Firstly, it is not suitable for use in animals, as it has not been tested for safety in this context. Secondly, this compound is not approved for use in humans, and should therefore not be used in clinical trials.

Future Directions

The potential future directions for research involving 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamideenzamide are numerous. Firstly, further research could be conducted to investigate the effects of this compound on the central nervous system, as well as its potential therapeutic applications. Secondly, research could be conducted to investigate the effects of this compound on other receptors in the body, such as the 5-HT1A receptor. Thirdly, further research could be conducted to investigate the potential side effects of this compound, as well as its safety in animal models. Finally, research could be conducted to investigate the potential therapeutic applications of this compound, such as its use in the treatment of depression and anxiety.

Synthesis Methods

The synthesis of 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamideenzamide is a multi-step process, beginning with the reaction of pyridine with 4-methylphenyl bromide to form the 6-(4-methylphenyl)pyridazin-3-yl bromide. This is then reacted with ethyl N-benzoyl-2-aminobenzoate to form the intermediate compound N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, which is then alkylated with methyl iodide to produce 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamideenzamide.

Scientific Research Applications

3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamideenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. Its agonist activity for the 5-HT2A serotonin receptor has been extensively studied, as this receptor is involved in the regulation of many physiological processes, including appetite, sleep, and mood. This compound has also been used to study the effects of serotonin on the central nervous system, as it has been found to increase the activity of the 5-HT2A receptor.

Properties

IUPAC Name

3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-6-8-17(9-7-15)19-10-11-20(24-23-19)26-13-12-22-21(25)18-5-3-4-16(2)14-18/h3-11,14H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVLYKZPXKMAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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